molecular formula C8H7BrN2O B8666214 (4-Bromo-5-methoxy-pyridin-2-yl)-acetonitrile

(4-Bromo-5-methoxy-pyridin-2-yl)-acetonitrile

Cat. No. B8666214
M. Wt: 227.06 g/mol
InChI Key: WHSXVKQLRHMCSC-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

A suspension of 4-bromo-2-bromomethyl-5-methoxy-pyridine (Step AL2) (1.2 g, 4.3 mmol), KCN (417 mg, 6.4 mmol) and aliquat 336 (35 mg, 0.085 mmol) in H2O was stirred at 50° C. for 2 h. The reaction mixture was dissolved in CH2Cl2, extracted with a saturated aqueous solution of NaHCO3, washed with brine, dried (Na2SO4), filtered and concentrated. The crude product was purified by silica gel column chromatography (hexane/EtOAc, 100:0→1:1). tR: 3.83 min (HPLC 7).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([CH2:10]Br)[CH:3]=1.[C-:12]#[N:13].[K+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O.C(Cl)Cl>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([CH2:10][C:12]#[N:13])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC(=NC=C1OC)CBr
Name
Quantity
417 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
35 mg
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with a saturated aqueous solution of NaHCO3
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (hexane/EtOAc, 100:0→1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC(=NC=C1OC)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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